Strontium gluconate
Description
Structure
2D Structure
Properties
IUPAC Name |
strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYVKGHSWMAJI-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr | |
| Record name | Strontium gluconate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent), 22537-39-9 (Parent) | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
477.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-21-0 | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium D-gluconate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STRONTIUM GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Material Design for Strontium Gluconate Compounds
Chemical Synthesis Pathways for Strontium Gluconate and its Analogues
The synthesis of this compound typically involves the reaction between a strontium source and gluconic acid or a gluconate salt. A common approach is the metathesis reaction between strontium chloride and sodium gluconate. This reaction proceeds according to the equation: SrCl₂ + 2 NaC₆H₁₁O₇ → Sr(C₆H₁₁O₇)₂ + 2 NaCl. This compound, being less soluble than sodium chloride, can be isolated from the reaction mixture via filtration benchchem.com.
Another pathway involves the reaction of strontium carbonate with gluconic acid. This method can yield this compound with high purity under controlled conditions. google.com. The reaction between strontium hydroxide (B78521) and gluconic acid is also a viable route for synthesizing this compound google.com.
For strontium salts of organic acids in general, synthesis methods can involve reacting the sodium salt of the organic acid with strontium chloride, where the less soluble strontium organic salt precipitates out google.com. Alternatively, the free acid form of the carboxylic acid can react with strontium hydroxide, often requiring elevated temperatures for certain salts like strontium glutamate (B1630785) google.com.
The choice of synthesis method can influence the properties of the resulting this compound, including its crystallinity, particle size, and purity. Research into high-yield and rapid synthesis methods under mild conditions is ongoing, particularly for producing organic salts of strontium with temperature-sensitive organic anions google.com.
Functionalization and Incorporation of this compound into Bio-Conjugates and Hybrid Materials
This compound and other strontium compounds are increasingly incorporated into biomaterials and hybrid materials to leverage the osteogenic properties of strontium ions. This functionalization can be achieved through various methods, depending on the desired application and material matrix.
One strategy involves the direct incorporation of strontium ions or strontium-containing compounds into material structures during their synthesis. For instance, strontium has been experimentally incorporated into various bone implantation biomaterials, including calcium phosphate (B84403) and hydroxyapatite (B223615) coatings nih.gov. Sr-substituted hydroxyapatite coatings have been shown to enhance implant osseointegration nih.gov. The incorporation of strontium into mesoporous bioactive glasses (MBGs) combines the therapeutic effects of strontium ions with the bioactivity of the glass, favoring bone regeneration mdpi.com.
Another approach is the surface functionalization of materials with this compound or strontium ions. This can involve grafting strontium-containing molecules onto material surfaces or immobilizing strontium ions through electrostatic interactions or chelation nih.govmdpi.com. For example, titanium surfaces have been functionalized by covalently grafting dopamine (B1211576) and sodium alginate, followed by the electrostatic immobilization of Sr²⁺ nih.gov. Sodium alginate, with its hydroxyl and carboxyl groups, exhibits good chelation of strontium, making it an efficient platform for controlled strontium release nih.gov.
Bio-conjugation techniques can also be employed to attach this compound or strontium-chelating ligands to biomolecules, creating hybrid materials with targeted delivery or enhanced biological activity researchgate.netwashington.edu. While the direct bioconjugation of this compound is an area of ongoing research, the principles of conjugating inorganic nanoparticles or metal ions to biomolecules are well-established researchgate.netwashington.edu. This can involve using linker molecules or exploiting specific functional groups on both the strontium compound and the biomolecule nih.gov.
The incorporation of strontium into materials can influence their mechanical strength, thermal stability, and surface properties, in addition to providing biological cues researchgate.net. The controlled release of strontium ions from these functionalized materials is a critical aspect for their efficacy in applications like bone regeneration nih.govmdpi.com.
Structural Elucidation Techniques for this compound and its Derivatives
Determining the precise structure of this compound and its derivatives is crucial for understanding their properties and behavior. A range of analytical techniques is employed for structural elucidation.
X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is a powerful tool for determining the crystal structure of this compound and its complexes researchgate.netiucr.orgacs.org. This technique provides detailed information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. For example, single-crystal X-ray methods have been used to determine the solid-state structures of strontium L-glutamate hexahydrate researchgate.net. Synchrotron single-crystal X-ray diffraction has also been applied to characterize novel strontium compounds like strontium orthocarbonate (Sr₂CO₄) synthesized under high pressure iucr.org.
Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information about the functional groups present and the molecular environment acs.orgamu.edu.az. FTIR can identify characteristic vibrational modes associated with the gluconate ligand and the strontium-oxygen bonds acs.org. Changes in FTIR spectra upon complexation can indicate the successful formation of strontium compounds acs.org. NMR spectroscopy can provide insights into the molecular structure and dynamics in solution, although increasing the nuclearity of strontium complexes can lead to decreasing solubility in common organic solvents, potentially limiting NMR studies acs.org.
Thermogravimetric analysis (TGA) is useful for studying the thermal decomposition of this compound and determining the water content or the presence of organic components acs.org. The mass loss at specific temperature ranges can correspond to the loss of water molecules or the degradation of the organic ligand acs.org.
Elemental analysis confirms the elemental composition of the synthesized compound, providing a measure of its purity and confirming the stoichiometry acs.org. Techniques like energy-dispersive X-ray spectroscopy (EDX) can be used to analyze the chemical composition of strontium-containing materials, such as nanoparticles acs.org.
Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental techniques by predicting structural parameters, spectroscopic properties, and stability iucr.orgacs.org. These calculations can help in confirming proposed structures and understanding the bonding within this compound compounds iucr.orgacs.org.
Methodologies for Assessing Purity and Stability of this compound Preparations
Ensuring the purity and stability of this compound preparations is essential for their intended applications. Various analytical and testing methodologies are employed for this purpose.
Purity assessment can involve a combination of techniques. Titration can be used to determine the strontium content, while High-Performance Liquid Chromatography (HPLC) is effective for assessing organic impurities benchchem.com. For quantifying strontium in various matrices, including biological samples or environmental materials, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be employed benchchem.comusgs.gov. Spectrophotometric assays, such as the Trinder glucose activity test, can be used to quantify the glucose-derived components of this compound benchchem.com.
Separation techniques are often necessary to isolate strontium from potential interfering substances before quantification. Methods for separating strontium from other alkaline earth elements, such as calcium and barium, include precipitation methods, often involving fuming nitric acid, or ion-exchange chromatography usgs.govcefas.co.uk. While precipitation steps can be tedious and may lead to losses, ion-exchange methods, sometimes combined with complexing agents, offer alternative separation routes cefas.co.uk.
Stability testing evaluates how the quality of this compound preparations varies with time under the influence of environmental factors such as temperature, humidity, and light gmp-compliance.org. Long-term stability studies are conducted under recommended storage conditions, with testing performed at defined intervals to establish the stability profile gmp-compliance.org. Accelerated stability studies are carried out under exaggerated conditions to predict the shelf-life gmp-compliance.org. Stress testing can also be performed to evaluate the susceptibility of the compound to degradation under harsh conditions, such as high temperature, humidity, oxidation, and photolysis gmp-compliance.org.
For strontium-containing materials, the stability can also involve assessing the controlled release of strontium ions over time in relevant environments, such as physiological solutions nih.govmdpi.com. Techniques like ICP-MS can be used to monitor the concentration of released strontium ions benchchem.com.
The assessment of purity and stability is critical throughout the development and manufacturing of this compound preparations to ensure their quality, consistency, and performance.
| Compound Name | PubChem CID |
| This compound | 23618905 |
| Gluconic Acid | 10690 |
| Strontium Chloride | 25161 |
| Sodium Gluconate | 23668162 |
| Strontium Carbonate | 10181 |
| Strontium Hydroxide | 10215 |
| Strontium | 5359327 |
| Strontium Citrate (B86180) | 13137 |
| Strontium Ranelate | 65966 |
| Strontium Carbonate | 10181 |
| Sodium Chloride | 5234 |
| Strontium L-glutamate | 166834 |
| Strontium Orthocarbonate | 2052128 (for Sr2CO4) |
| Calcium | 23970 |
| Barium | 5359319 |
| Strontium Acetate | 10987 |
Interactive Data Tables
Below are interactive tables summarizing some of the research findings and properties mentioned in the article.
Table 1: Synthesis Pathways for this compound and Analogues
| Reactants | Conditions | Products | Notes | Source |
| Strontium Chloride + Sodium Gluconate | Metathesis reaction | This compound, Sodium Chloride | This compound precipitates benchchem.com | benchchem.com |
| Strontium Carbonate + Gluconic Acid | Controlled conditions | This compound | Can yield high purity | google.com |
| Strontium Hydroxide + Gluconic Acid | - | This compound | Viable synthesis route | google.com |
| Sodium/Potassium salt of organic acid + Strontium Chloride | Organic strontium salt precipitates | Strontium Organic Salt, NaCl, excess SrCl₂ | Suitable for temperature-sensitive anions google.com | google.com |
| Free acid of carboxylic acid + Strontium Hydroxide | Elevated temperatures (for some salts) | Strontium Organic Salt | Used for salts like strontium glutamate google.com | google.com |
Table 2: Structural Elucidation Techniques
| Technique | Information Provided | Application to Strontium Compounds | Source |
| X-ray Diffraction (XRD) | Crystal structure, atomic arrangement, bond lengths/angles | Determining solid-state structures, crystallinity researchgate.netiucr.orgacs.org | researchgate.netiucr.orgacs.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional groups, molecular vibrations | Identifying characteristic bonds, confirming complex formation acs.org | acs.orgamu.edu.az |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and dynamics in solution | Insights into molecular environment (solubility can be a factor) acs.org | acs.orgamu.edu.az |
| Thermogravimetric Analysis (TGA) | Thermal decomposition, water content, organic components | Studying thermal stability, quantifying components acs.org | acs.org |
| Elemental Analysis | Elemental composition, stoichiometry | Confirming purity and composition acs.org | acs.org |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Chemical composition | Analyzing elemental composition of materials acs.org | acs.org |
Molecular and Cellular Mechanisms of Strontium Gluconate Action
Osteogenic Modulation by Strontium Gluconate
This compound influences the processes of bone formation and breakdown by modulating the behavior of osteoblasts and osteoclasts. benchchem.com
Regulation of Osteoblast Proliferation and Differentiation Pathways
Strontium ions stimulate the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix. benchchem.comnih.gov This is evidenced by an increase in the expression of osteogenic genes such as Runx2 (also known as Cbfa1), alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN). benchchem.comnih.govmdpi.comnih.gov Strontium enhances the synthesis of bone matrix proteins by osteoblasts and inhibits their apoptosis, thereby promoting osteoblast survival. nih.gov
Several signaling pathways are implicated in strontium-mediated osteoblast modulation. Activation of the Wnt/β-catenin signaling pathway is a key mechanism by which strontium promotes osteogenic differentiation. nih.govnih.gov Strontium can activate CaSR, which in turn can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38, enhancing the transcriptional activity of Runx2. mdpi.commdpi.com Strontium has also been shown to increase the expression of integrin β1, which promotes the spread of aging human bone marrow mesenchymal stem cells (BMSCs), and decrease the expression of PPARγ, inhibiting adipose differentiation. mdpi.com Furthermore, strontium can increase COX-2 expression, leading to increased production of PGE2, which stimulates bone formation. nih.govekb.eg
Influence on Osteoclast Activity and Bone Resorption Processes
Strontium inhibits bone resorption by affecting the activity and differentiation of osteoclasts, the cells responsible for breaking down bone tissue. benchchem.comnih.gov Strontium reduces the differentiation of osteoclast precursors and intensifies the apoptosis of mature osteoclasts. nih.govresearchgate.net This leads to a reduction in bone resorption. nih.gov
The regulation of osteoclast activity by strontium involves the RANK/RANKL/OPG pathway. Osteoblasts secrete factors like M-CSF and RANKL that regulate osteoclast maturation. nih.gov Strontium, acting through the CaSR on osteoblasts, increases the production of osteoprotegerin (OPG), a decoy receptor for RANKL, and reduces the expression of RANKL mRNA. nih.govdrugbank.com This prevents RANKL from binding to its receptor RANK on osteoclast precursors, thereby inhibiting osteoclastogenesis. nih.govdrugbank.com Strontium also enhances the apoptosis of mature osteoclasts, partly mediated by CaSR, which can lead to the activation of NF-κB through the Gαq/PLC/IP3 pathway. nih.gov Strontium has also been observed to reduce the expression of carbonic anhydrase II and vitronectin receptor in osteoclasts, further inhibiting their differentiation and resorptive activity. mdpi.com
Mesenchymal Stem Cell (MSC) Fate and Differentiation Influenced by this compound
Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts, chondrocytes, and adipocytes. mdpi.com this compound influences the fate and differentiation of MSCs, particularly promoting their differentiation into the osteogenic lineage. mdpi.com
Promotion of Osteogenic Differentiation in MSCs
Strontium ions promote the directional osteogenic differentiation of MSCs. mdpi.com This is supported by increased expression of osteogenic markers such as ALP, BSP, and OCN in strontium-treated MSCs. mdpi.comnih.gov Strontium activates the Wnt/β-catenin signaling pathway in MSCs, which is crucial for osteogenic differentiation. mdpi.comnih.gov Studies have shown that strontium can upregulate the expression of β-catenin and frizzled 8 (FZD8), key molecules in the Wnt pathway. nih.govoup.com Strontium also increases the expression of the transcription factor Runx2, which is essential for osteoblast differentiation. mdpi.com
Impact on MSC Proliferation and Cell Cycle Progression
Strontium can promote the proliferation of MSCs, maintaining a sufficient cell population for osteogenic differentiation. mdpi.com Research indicates that strontium can influence the cell cycle by increasing the population of cells in the S and G2/M phases, contributing to a higher number of cells undergoing differentiation. mdpi.com
Chondrogenic Effects of this compound
While primarily known for its effects on bone, strontium also influences cartilage and chondrocytes. Strontium can reduce cartilage degeneration and promote the production of extracellular matrix (ECM) components in cartilage. frontiersin.orgresearchgate.net this compound has been shown to increase the mRNA expression of COL2A1 and ACAN in osteoarthritic rat models, indicating a role in cartilage matrix synthesis. frontiersin.orgresearchgate.net
Studies on isolated chondrocytes suggest that strontium can promote chondrocyte proliferation. frontiersin.org However, its effect on chondrocyte differentiation appears to be inhibitory, potentially by directing TGFβ1 signaling towards SMAD3 phosphorylation rather than SMAD1/5/9 phosphorylation, leading to a decrease in the transcription factor RUNX2, which is involved in chondrocyte differentiation. frontiersin.org Despite this, strontium has been reported to enhance the differentiation of adipose-derived stem cells (ADSCs) and bone marrow-derived mesenchymal stem cells (BMSCs) towards a chondrogenic lineage in some contexts. researchgate.netrsc.org Strontium may also inhibit chondrocyte apoptosis, potentially preventing cartilage destruction in conditions like arthritis. rsc.org
Table 1: Summary of this compound's Cellular Effects
| Cell Type | Effect of this compound | Key Mechanisms/Markers |
| Osteoblasts | Promotes proliferation and differentiation; inhibits apoptosis. | Upregulation of Runx2, ALP, BSP, OCN; Activation of Wnt/β-catenin, MAPK pathways. benchchem.commdpi.comnih.govnih.gov |
| Osteoclasts | Inhibits formation and differentiation; promotes apoptosis. | Modulation of RANK/RANKL/OPG pathway; Activation of NF-κB; Reduction of carbonic anhydrase II and vitronectin receptor. mdpi.comnih.govdrugbank.com |
| Mesenchymal Stem Cells | Promotes osteogenic differentiation; influences proliferation. | Activation of Wnt/β-catenin pathway; Upregulation of osteogenic markers; Influence on cell cycle. mdpi.comnih.govnih.gov |
| Chondrocytes | Promotes proliferation; inhibits differentiation (in some studies); inhibits apoptosis; promotes ECM production. | Modulation of TGFβ/SMAD pathway; Upregulation of COL2A1, ACAN. frontiersin.orgresearchgate.netrsc.org |
Regulation of Chondrocyte Proliferation and Differentiation
Strontium has been shown to influence the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation. Studies indicate that strontium can promote the proliferation of chondrocytes. Treatment with strontium has been observed to increase the percentage of cells in the S-phase of the cell cycle, suggesting enhanced DNA synthesis and cell division. frontiersin.orgnih.gov Furthermore, strontium may influence chondrocyte differentiation. Some research suggests that strontium promotes proliferation while inhibiting differentiation of primary chondrocytes, potentially by directing TGFβ1 signaling towards SMAD3 phosphorylation rather than SMAD1/5/9 phosphorylation. frontiersin.orgnih.gov However, other studies indicate that this compound can enhance the anabolic activity of chondrocytes and promote chondrogenetic differentiation of mesenchymal stromal cells. frontiersin.orgresearchgate.net The effects on differentiation appear to be dose-dependent, with higher concentrations potentially inhibiting the expression of differentiation-responsive factors like type X Collagen α1 (COL10A1), secreted phosphoprotein 1 (SPP1), and alkaline phosphatase (ALPL). researchgate.net
Data from studies on bovine chondrocytes illustrate the effect of strontium on cell cycle phases:
| Strontium Concentration (μg/mL) | Cells in G1 Phase (%) | Cells in S Phase (%) | Cells in G2 Phase (%) | Proliferation Index |
| 0 (Control) | Data not available | 1.66 | Data not available | Data not available |
| 0.1 | Data not available | 2.31 | Decreased | Data not available |
| 1 | Decreased | 2.27 | Data not available | Higher |
| 10 | Decreased | 2.59 | Decreased | Higher |
Influence on Cartilage Extracellular Matrix Production and Integrity
Strontium plays a role in the production and integrity of the cartilage extracellular matrix (ECM). Research indicates that strontium can stimulate human chondrocytes to synthesize components of the cartilage matrix and help alleviate cartilage degradation in osteoarthritis. mdpi.comresearchgate.net Strontium ranelate, another strontium salt, has been shown to increase cartilage matrix formation by stimulating the synthesis of type II collagen (COL2A1) and proteoglycans (such as aggrecan, ACAN). nih.govresearchgate.netresearchgate.net Studies using this compound in osteoarthritic rat models have also demonstrated increased mRNA expression of COL2A1 and ACAN. nih.govresearchgate.net Strontium may also regulate cartilage metabolic disorders and stimulate aggrecan synthesis, thereby promoting the formation of cartilage matrix. researchgate.net
Immunomodulatory and Anti-Inflammatory Mechanisms of Strontium Ions (as delivered by gluconate)
Strontium ions exhibit immunomodulatory and anti-inflammatory properties, primarily through their influence on immune cells, particularly macrophages, and the expression of inflammatory cytokines.
Modulation of Macrophage Polarization States (M1/M2 Phenotypes)
Macrophages are key players in the inflammatory response and tissue repair, exhibiting different activation states, primarily M1 (pro-inflammatory) and M2 (anti-inflammatory/pro-repair). Strontium has been shown to modulate macrophage polarization, favoring the M2 phenotype. nih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net This shift from M1 to M2 polarization is considered beneficial for tissue regeneration and reducing chronic inflammation. frontiersin.orgnih.gov Studies have demonstrated that strontium-containing materials can promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the pro-repair M2 phenotype. nih.govfrontiersin.orgnih.govresearchgate.net This effect has been observed in the context of bone repair and regeneration, where strontium's ability to regulate macrophage polarization contributes to creating a favorable immune microenvironment. nih.govresearchgate.netresearchgate.net
Attenuation of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)
Data illustrating the effect of strontium on cytokine expression in macrophages co-cultured with strontium-doped scaffolds:
| Scaffold Type | Cytokine | Expression Level (Relative to Control) |
| SrTCP | TNF-α | Significantly decreased (p < 0.05) |
| SrTCP | IL-6 | Significantly decreased (p < 0.05) |
| SrTCP | IL-10 | Higher (p < 0.05) |
Intracellular Signaling Pathways Activated by Strontium (as delivered by gluconate)
Strontium ions can activate various intracellular signaling pathways, mediating their effects on cellular function.
Calcium-Sensing Receptor (CaSR) Activation and Downstream Signaling Cascades
A key mechanism by which strontium exerts its effects is through the activation of the Calcium-Sensing Receptor (CaSR). nih.govresearchgate.netmdpi.comtocris.com The CaSR is a G protein-coupled receptor that primarily senses extracellular calcium levels, but it can also be activated by other divalent and trivalent cations, including strontium ions. nih.govmdpi.comscbt.com Strontium acts as an agonist of the CaSR. nih.govresearchgate.nettocris.com Activation of CaSR by strontium initiates a cascade of intracellular signaling events. nih.govresearchgate.net While the intimate mechanism of Sr²⁺ activation of CaSR is still being investigated, it is considered a major pathway through which strontium influences bone and potentially cartilage cells. nih.govresearchgate.net CaSR activation by strontium has been linked to downstream signaling pathways that affect cell growth, differentiation, and apoptosis. nih.govresearchgate.net For instance, strontium-activated CaSR can lead to osteoblast differentiation and osteoclast apoptosis, contributing to bone strengthening. nih.govresearchgate.net Strontium chloride, a different strontium salt, is known to activate ERK1/2 signaling and intracellular calcium mobilization via CaSR. tocris.com The CaSR is expressed in various tissues, including bone cells, parathyroid glands, and kidneys, where it plays a vital role in mineral homeostasis and cellular function. mdpi.comwikipedia.orggenecards.org
Mitogen-Activated Protein Kinase (MAPK/ERK1/2) Pathway Modulation
Based on the available search results, there is no direct information specifically detailing the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway by this compound.
TGFβ/SMAD Pathway Interactions in Chondrocytes and Other Cell Types
Studies indicate that strontium can influence the expression of genes crucial for cartilage matrix formation, such as COL2A1 and ACAN, in chondrocytes. nih.gov, drugbank.com The TGFβ/SMAD pathway is a known regulator of chondrocyte proliferation and differentiation, acting through pathways like ALK5/SMAD2/3 and ALK1/SMAD1/5/9 to influence the expression of genes including COL2A1 and ACAN. nih.gov While the precise mechanisms of interaction between this compound and the TGFβ/SMAD pathway are not fully detailed in the provided results, the observed upregulation of COL2A1 and ACAN expression by this compound suggests a potential interplay with this critical signaling cascade in chondrocytes. nih.gov, drugbank.com
Preclinical and in Vitro/in Vivo Research Models for Strontium Gluconate Evaluation
In Vitro Cell Culture Investigations
In vitro models provide a controlled environment to study the direct effects of strontium gluconate on specific cell populations, isolating cellular responses from systemic influences.
Research on osteoblasts, the cells responsible for bone formation, is central to understanding the action of strontium compounds. Studies utilizing osteoblast precursor cells and primary osteoblasts have shown that strontium ions can modulate key cellular functions. In vitro investigations indicate that strontium can stimulate the proliferation of pre-osteoblasts and enhance their differentiation and mineralization. nih.gov this compound (GluSr) has been specifically studied for its potential to prevent glucocorticoid-induced osteoporosis. nih.gov In these models, GluSr was found to markedly alleviate dexamethasone-induced apoptosis (programmed cell death) of osteoblast precursor cells. nih.gov This protective effect on osteoblast survival is a critical finding, suggesting a potent role in maintaining the population of bone-forming cells under conditions that would normally promote their loss. nih.gov
General mechanisms attributed to strontium ions, which are likely relevant to the action of this compound, include the stimulation of osteoblastic differentiation markers like alkaline phosphatase (ALP), bone sialoprotein, and osteocalcin (B1147995) in primary osteoblasts. nih.gov Strontium has been shown to activate multiple signaling pathways, such as the Ras/MAPK pathway, which in turn enhances the activity of the transcription factor Runx2, a master regulator of osteoblast differentiation. mdpi.com This leads to increased expression of genes associated with osteogenesis and matrix mineralization. mdpi.com
Table 1: Summary of this compound Effects on Osteoblast Lineage Cells
| Cell Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Osteoblast Precursor Cells | Dexamethasone-induced apoptosis model | Markedly alleviated apoptosis, promoting cell survival. | nih.gov |
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts and chondrocytes. Their response to this compound is a key area of investigation for regenerative medicine. Studies using rat bone marrow-derived mesenchymal stem cells (rBMSCs) have demonstrated that this compound potently enhances osteogenic differentiation. nih.gov This effect was observed even in an environment designed to mimic glucocorticoid-induced damage, where this compound not only protected the rBMSCs from apoptosis but also robustly promoted their development into bone-forming cells. nih.gov
The broader body of research on strontium indicates that it can stimulate the Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation of MSCs. nih.govresearchgate.net By activating this pathway, strontium enhances the expression of extracellular matrix genes and promotes the accumulation of β-catenin in the newly formed bone area, contributing to more significant bone formation. nih.govdntb.gov.ua Studies on human periodontal ligament stem cells (hPDLSCs) further support this, showing that strontium ions promote osteogenic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity and matrix mineralization. nih.gov
The effect of this compound on cartilage health has been a significant focus of research, particularly in the context of osteoarthritis (OA), a degenerative joint disease. Studies using chondrocytes (cartilage cells) and cartilage explant models have provided compelling evidence of its chondroprotective and anabolic activities. nih.gov In an osteoarthritic rat model, oral administration of this compound was found to significantly reduce articular cartilage degeneration. nih.govresearchgate.net
Further in vitro analysis of chondrocytes isolated from these rats revealed that this compound treatment led to the upregulation of key anabolic genes, including those for collagen II (COL2A1), Sox9, and aggrecan (ACAN), which are essential components of the cartilage matrix. nih.govnih.gov Simultaneously, it downregulated the catabolic factor Interleukin-1 beta (IL-1β), a pro-inflammatory cytokine that drives cartilage degradation. nih.gov this compound was also shown to directly antagonize the catabolic effects of IL-1β on chondrocytes in culture. nih.gov Other research has shown that strontium can promote the proliferation of chondrocytes while inhibiting their terminal differentiation, a process that can be detrimental in OA. frontiersin.org This regulation is partly mediated through the TGFβ/SMAD signaling pathway. nih.govfrontiersin.org
Table 2: Effects of this compound on Chondrocytes and Cartilage
| Model System | Key Molecular/Cellular Effects | Outcome | Reference |
|---|---|---|---|
| In vitro Chondrocyte Culture | Upregulation of Collagen II, Sox9, Aggrecan (ACAN); Downregulation of IL-1β. | Enhanced anabolic activity; Antagonized catabolic effects. | nih.gov |
| Osteoarthritic Rat Model | Increased mRNA expression of COL2A1 and ACAN. | Reduced cartilage degeneration; Delayed OA progression. | nih.govnih.gov |
While direct studies on this compound's effect on fibroblasts are limited, research into other strontium salts, such as strontium citrate (B86180), provides insight into the potential actions of the strontium ion on these cells. Human gingival fibroblasts (HGFs) are crucial for the soft tissue seal around teeth and dental implants. nih.gov In vitro studies have shown that strontium can positively affect the activity of HGFs. nih.govnih.gov Specifically, strontium has been found to increase HGF metabolic activity, decrease apoptosis, and enhance the attachment of these cells to titanium surfaces, which are commonly used for dental implants. nih.govresearchgate.net
These findings suggest that strontium could be beneficial in promoting the formation of a robust soft-tissue barrier, which is important for oral health and implant success. nih.gov The mechanism may involve the stimulation of cell migration and proliferation, as strontium-loaded scaffolds have been shown to promote the closure of in vitro wounds in fibroblast cell layers. nih.govresearchgate.net
The interaction between strontium and the immune system is an emerging area of research. While direct studies on this compound are scarce, broader investigations suggest that strontium ions may modulate immune and inflammatory pathways. Transcriptomic and proteomic analyses of bovine chondrocytes treated with strontium revealed changes in pathways associated with the inflammation process and immune responses, such as the toll-like receptor signaling pathway and complement and coagulation cascades. mdpi.com
Furthermore, research on strontium ranelate has shown that it can suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the inflammatory response in various cell types, including pre-osteoblasts and pre-osteoclasts. nih.gov By inhibiting NF-κB, strontium may help to attenuate inflammatory processes that contribute to bone resorption and cartilage degradation. nih.gov These findings point to a potential anti-inflammatory role for strontium, although more research is needed to clarify the specific effects of this compound on immunocompetent cells like macrophages, lymphocytes, and neutrophils.
In Vivo Animal Model Studies (Non-Clinical Applications)
In vivo animal studies are critical for validating the therapeutic potential observed in cell cultures and for understanding the systemic effects of this compound. Two primary animal models have been instrumental in this evaluation.
First, a rat model of glucocorticoid-induced osteoporosis (GIOP) was used to explore the effects of this compound on bone rescue. nih.gov In this study, rats treated with dexamethasone (B1670325) to induce osteoporosis showed significant bone loss. However, concurrent administration of this compound effectively promoted osteoblast survival, inhibited the differentiation of bone-resorbing osteoclasts, and ultimately restored bone formation in the GIOP rats. nih.gov
Second, an osteoarthritis (OA) rat model, induced by destabilization of the medial meniscus (DMM), was employed to assess the impact of this compound on cartilage health. nih.govresearchgate.net Oral administration of the compound was found to significantly reduce cartilage degeneration and slow the progression of OA. nih.gov Histological analysis confirmed the preservation of cartilage structure and composition in the treated animals. researchgate.net These in vivo results corroborate the in vitro findings, demonstrating that this compound enhances the anabolic activity of chondrocytes and promotes the chondrogenic differentiation of mesenchymal stromal cells within a living organism. nih.gov
Bone Regeneration and Bone Defect Repair Models (e.g., long bone defects, mandibular distraction osteogenesis)
The evaluation of strontium compounds in preclinical models of bone regeneration has provided significant insights into their osteogenic potential. While research directly on this compound in these specific models is emerging, studies on other strontium salts and strontium-infused biomaterials highlight the therapeutic promise of the strontium ion in promoting the repair of bone defects.
In vivo studies using models of significant bone loss, such as long bone defects, have demonstrated the capacity of strontium to enhance tissue regeneration. When strontium is incorporated into biomaterials like hydroxyapatite (B223615) scaffolds, it has been shown to stimulate osteoblast activity and inhibit osteoclast function. nih.gov For instance, in a rat calvarial defect model, a collagen-strontium-substituted hydroxyapatite scaffold significantly enhanced in vivo bone formation. nih.gov Histological and computed tomography analyses revealed that the quantity of mature, remodeled bone was substantially increased in the presence of the strontium-containing scaffold. nih.gov Similarly, research on strontium-substituted hydroxyapatite scaffolds in rabbit shin bone defects showed successful healing, with histological images confirming improved cell proliferation and new bone formation within the porous scaffold. nih.gov
Mandibular distraction osteogenesis (MDO) is a surgical technique used to generate new bone in the lower jaw. The lengthy consolidation phase of MDO presents clinical challenges. Research using a rabbit MDO model investigated whether strontium could enhance this healing process. nih.gov In a study using strontium citrate, rabbits that received the strontium compound exhibited enhanced bone consolidation compared to the control group. nih.gov The newly formed bone in the strontium group was more mature, with significantly higher bone density observed through micro-computed tomography. nih.gov Mechanical testing also demonstrated that the mandibles from the strontium-treated group could withstand a significantly greater maximum load, indicating improved bone strength. nih.gov These findings suggest that strontium administration may improve new bone formation in MDO. nih.gov
Table 1: Findings in Bone Regeneration and Defect Repair Models
| Model Type | Animal Model | Strontium Formulation | Key Findings | Citation |
|---|---|---|---|---|
| Calvarial Defect | Rat | Collagen-strontium-substituted hydroxyapatite scaffold | Enhanced in vivo bone formation; increased quantity of mature and remodeled bone. | nih.gov |
| Long Bone Defect | Rabbit | Strontium-substituted hydroxyapatite (Sr-HAP) scaffold | Successfully healed a 4 mm shin bone defect within 45 days; improved cell proliferation and new bone formation. | nih.gov |
Osteoporosis and Bone Loss Animal Models (Mechanistic Insights)
Animal models of osteoporosis, particularly those induced by glucocorticoids or ovariectomy, are crucial for understanding the mechanisms by which strontium compounds counteract bone loss. This compound has been specifically studied in this context, providing valuable data on its cellular and molecular effects. nih.gov
In a rat model of glucocorticoid-induced osteoporosis (GIOP), this compound was shown to potently promote the development of osteoblasts (bone-forming cells) and restore bone formation. nih.gov The study utilized rat bone marrow stem cells (rBMSCs) in vitro and a GIOP rat model in vivo. nih.gov The results indicated that this compound significantly mitigated the dexamethasone-induced apoptosis (cell death) of osteoblast precursor cells and enhanced the differentiation of rBMSCs into osteoblasts. nih.gov In the GIOP rats, this compound effectively promoted the survival of osteoblasts while inhibiting the differentiation of osteoclasts (bone-resorbing cells). nih.gov A microarray analysis of the femora from these rats revealed that the signaling pathways involving the glucocorticoid receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) were implicated in the bone restoration effects of this compound. nih.gov
The dual action of strontium—simultaneously stimulating bone formation and inhibiting bone resorption—is a recurring theme in preclinical research. nih.govhawaiireporter.com Mechanistically, strontium ions are known to influence several key signaling pathways. nih.govnih.gov One primary mechanism is the activation of the Wnt/β-catenin pathway, which is critical for osteoblast differentiation. nih.gov Strontium has been shown to increase the expression of β-catenin both in vitro in mesenchymal stem cells and in vivo in newly formed bone, contributing to enhanced osteogenesis. nih.gov
Furthermore, strontium affects osteoclasts by reducing their differentiation and promoting apoptosis of mature osteoclasts. nih.gov This is partly mediated through the calcium-sensing receptor (CaSR), which, when activated by strontium, can trigger pathways leading to the apoptosis of these bone-resorbing cells. nih.gov Studies in ovariectomized (OVX) animal models, which mimic postmenopausal osteoporosis, have shown that various forms of strontium can prevent the expected bone loss associated with estrogen deficiency. nih.govmdpi.com
Table 2: Findings in Osteoporosis and Bone Loss Animal Models
| Model Type | Animal Model | Strontium Formulation | Key Mechanistic Findings | Citation |
|---|---|---|---|---|
| Glucocorticoid-Induced Osteoporosis (GIOP) | Rat | This compound | Alleviated apoptosis of osteoblast precursors; enhanced osteoblast differentiation; inhibited osteoclast differentiation; involved GR, ESR, and VDR signaling pathways. | nih.gov |
| General Osteoporosis (In Vitro/In Vivo) | Human/Rat | Strontium (general) | Activates Wnt/β-catenin signaling to promote osteogenic differentiation of mesenchymal stem cells. | nih.gov |
| General Osteoporosis (In Vitro/In Vivo) | Animal Models | Strontium (general) | Reduces osteoclast differentiation and enhances their apoptosis, partly via the Calcium-Sensing Receptor (CaSR). | nih.gov |
Inflammatory Disease Animal Models (Non-Clinical)
The role of strontium extends beyond bone metabolism, with emerging research in non-clinical animal models suggesting it possesses anti-inflammatory properties. These studies explore how strontium ions might modulate inflammatory responses, which are often linked to bone diseases and other chronic conditions.
In a rat model of allergic rhinitis, the administration of strontium chloride was found to effectively alleviate allergic symptoms. nih.gov Further research has delved into the cellular mechanisms, particularly strontium's influence on macrophages, which are key regulators of inflammation. nih.gov Strontium has been shown to promote the production of anti-inflammatory cytokines. nih.gov It appears to influence macrophage polarization, encouraging a shift towards the M2 anti-inflammatory phenotype and away from the M1 pro-inflammatory state. nih.govnih.gov M1 macrophages typically secrete pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov
Studies have demonstrated that strontium can attenuate the expression of these lipopolysaccharide-stimulated pro-inflammatory cytokines. nih.gov In a mouse model of non-alcoholic fatty liver disease (NAFLD), strontium treatment was observed to mitigate hippocampal damage induced by a high-fat diet. nih.gov This protective effect was linked to the inhibition of inflammation through the blockade of the TLR4/p38 MAPK/ERK and NF-κB signaling pathways. nih.gov These findings highlight strontium's potential to exert significant anti-inflammatory effects by suppressing the release of pro-inflammatory mediators. nih.gov
Table 3: Findings in Inflammatory Disease Animal Models
| Model Type | Animal Model | Strontium Formulation | Key Findings | Citation |
|---|---|---|---|---|
| Allergic Rhinitis | Rat | Strontium Chloride | Alleviated allergic symptoms. | nih.gov |
| Non-alcoholic fatty liver disease (NAFLD) | Mouse | Strontium (general) | Mitigated diet-induced hippocampal damage; inhibited inflammation by blocking TLR4/p38 MAPK/ERK and NF-κB pathways. | nih.gov |
Dental and Oral Tissue Regeneration Models
In the field of dentistry, strontium compounds are being investigated for their potential to regenerate various oral tissues. nih.gov Strontium's chemical similarity to calcium allows it to play a role in the health of hard tissues like teeth and the surrounding alveolar bone. nih.gov
The regeneration of dentin, the hard tissue beneath the enamel, is crucial for treating dental caries and trauma. The differentiation of human dental pulp stem cells (HDPSCs) into odontoblast-like cells is essential for this process. nih.gov Studies have indicated that strontium significantly promotes the odontogenic differentiation of HDPSCs. nih.gov
Periodontal regeneration is another area of active research. The periodontal ligament is a specialized connective tissue that holds a tooth in its socket. In vitro studies using human periodontal ligament stem cells (PDLSCs) have explored the effects of strontium chloride. nih.gov Because PDLSCs have osteoblast-like characteristics, strontium is considered a promising factor for use in periodontal regenerative therapies. nih.gov Research indicates that strontium can promote the proliferation and osteogenic differentiation of these stem cells. nih.gov
In vivo models have further substantiated these findings. In an osteoporotic rat model with surgically created periodontal defects, scaffolds made of strontium-incorporated mesoporous bioactive glass (Sr-MBG) were tested. researchgate.net The defects treated with Sr-MBG scaffolds showed significantly greater new bone formation compared to those treated with bioactive glass alone or unfilled defects. researchgate.net Furthermore, the number of bone-resorbing osteoclasts was significantly reduced in the defects that received the strontium-releasing scaffolds. researchgate.net These results suggest that strontium-releasing biomaterials may enhance periodontal regeneration, particularly in compromised conditions like osteoporosis. researchgate.net
Table 4: Findings in Dental and Oral Tissue Regeneration Models
| Model Type | Cell/Animal Model | Strontium Formulation | Key Findings | Citation |
|---|---|---|---|---|
| Dentin Regeneration (In Vitro) | Human Dental Pulp Stem Cells (HDPSCs) | Strontium (general) | Significantly promotes the differentiation of HDPSCs into odontoblast-like cells. | nih.gov |
| Periodontal Ligament Regeneration (In Vitro) | Human Periodontal Ligament Stem Cells (PDLSCs) | Strontium Chloride | Promotes proliferation and osteogenic differentiation of PDLSCs. | nih.gov |
| Periodontal Defect Regeneration (In Vivo) | Osteoporotic Rat | Strontium-incorporated mesoporous bioactive glass (Sr-MBG) | Greater new bone formation in periodontal defects; significantly reduced number of osteoclasts. | researchgate.net |
Integration of Strontium into Advanced Biomaterials for Tissue Engineering
Strontium-Doped Hydroxyapatite (B223615) and Calcium Phosphate (B84403) Systems
The incorporation of strontium into hydroxyapatite (HA) and other calcium phosphate (CaP) materials is a widely researched strategy to improve their biological performance for bone regeneration. Strontium, sharing chemical similarities with calcium, can readily substitute calcium ions in the HA lattice. This substitution leads to distortions in the crystal structure, which can enhance the material's solubility and, consequently, its bioactivity.
Research has demonstrated that strontium-doped hydroxyapatite (Sr-HA) exhibits improved osteoblastic activity compared to pure HA. The presence of strontium has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. Furthermore, strontium has an inhibitory effect on osteoclasts, the cells that resorb bone tissue, thus promoting a net gain in bone mass.
The level of strontium substitution plays a crucial role in the material's properties. Studies have indicated that a substitution degree of up to 10% strontium for calcium in hydroxyapatite can significantly enhance the biological response without compromising the material's structural integrity. Beyond this level, the crystallinity of the HA may decrease, potentially affecting its long-term stability.
| Material | Strontium Substitution (%) | Key Findings |
| Strontium-doped Hydroxyapatite (Sr-HA) | 1-10% | Enhanced osteoblast proliferation and differentiation; inhibited osteoclast activity. |
| Strontium-substituted β-tricalcium phosphate (Sr-TCP) | Varied | Increased bioactivity and bone regeneration in preclinical models. |
| Strontium-doped Calcium Phosphate Cements (Sr-CPC) | Varied | Improved mechanical properties and osteoinductive potential. |
Bioactive Glass and Glass-Ceramic Composites Incorporating Strontium
Bioactive glasses are a class of surface-reactive biomaterials that form a strong bond with bone tissue. The incorporation of strontium into the formulation of these glasses can further augment their therapeutic effects. When implanted, these strontium-containing bioactive glasses release strontium and other ionic species, such as calcium and silicon, which have been shown to stimulate bone formation.
The release of strontium ions from the bioactive glass matrix can modulate cellular activity, promoting the differentiation of mesenchymal stem cells into osteoblasts. This osteoinductive property makes strontium-doped bioactive glasses promising materials for bone grafts and coatings for orthopedic implants.
Glass-ceramic composites, which combine the bioactivity of glass with the mechanical strength of ceramics, can also be enhanced by the inclusion of strontium. These composites offer a balance of biological and mechanical properties, making them suitable for load-bearing applications in orthopedic and dental surgery. The controlled release of strontium from these materials can support local bone regeneration over an extended period.
Polymeric and Hybrid Scaffolds for Strontium Ion Delivery
Polymeric scaffolds provide a three-dimensional framework that supports cell growth and tissue regeneration. Incorporating strontium into these scaffolds allows for the localized and sustained delivery of therapeutic ions directly to the site of injury. This can be achieved by physically entrapping strontium salts, such as strontium ranelate or strontium chloride, within the polymer matrix or by chemically grafting strontium-containing molecules onto the polymer chains.
Hybrid scaffolds, which combine polymers with ceramic or glass fillers, offer another versatile platform for strontium delivery. For instance, incorporating strontium-doped bioactive glass particles into a biodegradable polymer scaffold can create a composite material with enhanced bioactivity and mechanical strength. As the polymer degrades, the bioactive glass particles are exposed, releasing strontium and other beneficial ions to promote tissue regeneration.
Controlled Release Mechanisms of Strontium Ions from Biomaterials in Simulated Physiological Environments
The therapeutic efficacy of strontium-releasing biomaterials is highly dependent on the rate and duration of ion release. In simulated physiological environments, such as simulated body fluid (SBF), the release of strontium is governed by several factors, including the material's composition, structure, and surface properties.
For strontium-doped calcium phosphate materials, the release mechanism is primarily driven by dissolution and ion exchange. The substitution of calcium with the larger strontium ion can create lattice strain, leading to increased solubility and a more rapid release of strontium.
For polymeric and hybrid scaffolds, the release profile of strontium can be controlled by the degradation rate of the polymer matrix and the diffusion of ions through the scaffold's pores. By selecting polymers with different degradation kinetics, it is possible to achieve a range of release profiles, from rapid burst release to sustained release over several weeks or months.
Biocompatibility and Tissue Integration in Preclinical Settings (focused on material-tissue interactions)
Preclinical studies have provided valuable insights into the biocompatibility and tissue integration of strontium-containing biomaterials. In various animal models, these materials have demonstrated excellent biocompatibility, with minimal inflammatory response and good integration with the surrounding host tissue.
The interaction between the material and the tissue is a critical aspect of biocompatibility. Strontium-releasing biomaterials have been shown to promote the formation of a stable and intimate interface with bone tissue. This is attributed to the ability of strontium to enhance the precipitation of apatite, the mineral component of bone, on the material's surface, a process known as bioactivity.
Furthermore, the osteoinductive properties of strontium contribute to improved tissue integration. By stimulating the activity of bone-forming cells and inhibiting bone-resorbing cells, strontium creates a favorable environment for new bone growth at the implant site. This leads to faster and stronger fixation of the implant, which is crucial for the long-term success of orthopedic and dental devices.
Advanced Analytical and Spectroscopic Methodologies for Strontium Gluconate Research
Spectroscopic Techniques for Structural and Chemical Analysis (e.g., FTIR, NMR, XANES, EXAFS)
Spectroscopic methods are indispensable for probing the atomic and molecular structure of strontium gluconate. They provide detailed information on bond vibrations, nuclear environments, and the local coordination geometry of the strontium ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For this compound, this technique is crucial for identifying the characteristic functional groups of the gluconate ligand, such as the carboxylate (-COO⁻) and hydroxyl (-OH) groups. The formation of the salt is confirmed by shifts in the vibrational frequencies of these groups upon chelation with the strontium ion (Sr²⁺). For instance, the strong, broad absorption band of the O-H stretch in gluconic acid would be altered, and the characteristic carboxylate stretches would provide evidence of ionic bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. While strontium itself is not typically analyzed by NMR, high-resolution NMR is a powerful tool for confirming the structure of the organic gluconate portion of the molecule. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing researchers to verify the integrity of the gluconate structure after complexation with strontium.
X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): These X-ray absorption spectroscopy (XAS) techniques are particularly powerful for detailing the local atomic environment around the strontium atom. researchgate.netnih.gov
XANES analysis of the strontium K-edge provides information about the oxidation state (confirming Sr²⁺) and the coordination geometry (e.g., octahedral, tetrahedral) of the strontium ion. researchgate.netresearchgate.netacs.org The shape of the XANES spectrum is sensitive to the symmetry of the neighboring atoms. researchgate.net
EXAFS provides quantitative information about the number, type, and distance of neighboring atoms in the first few coordination shells around the strontium atom. researchgate.net By analyzing the fine structure oscillations in the X-ray absorption coefficient well above the absorption edge, researchers can determine the precise Sr-O bond lengths and coordination numbers. nih.gov This is critical for understanding how the strontium ion is complexed by the carboxylate and hydroxyl oxygen atoms of the gluconate ligand. researchgate.net In studies of strontium's fate in biological systems, EXAFS can distinguish between strontium incorporated into the bone mineral matrix and strontium bound to other molecules. nih.gov
Table 1: Overview of Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Application to this compound |
|---|---|---|
| FTIR | Vibrational modes of functional groups. | Confirms presence of gluconate's carboxylate and hydroxyl groups; shows spectral shifts upon bonding with strontium. |
| NMR | Chemical environment of specific nuclei (¹H, ¹³C). | Verifies the structural integrity of the gluconate ligand. |
| XANES | Oxidation state and coordination geometry of the central atom. | Confirms Sr²⁺ oxidation state and provides insight into the symmetry of the Sr-gluconate complex. researchgate.netacs.org |
| EXAFS | Bond distances and coordination numbers of neighboring atoms. | Determines precise Sr-O bond lengths and the number of oxygen atoms from gluconate coordinating the strontium ion. researchgate.netnih.gov |
Chromatographic and Separation Techniques for Strontium and Gluconate Metabolites
Chromatography is essential for isolating strontium and potential gluconate metabolites from complex mixtures, such as biological fluids or environmental samples, prior to quantification.
Ion-Exchange Chromatography (IEC): This is a primary method for separating strontium ions from other cations. cefas.co.ukinl.gov The technique utilizes a stationary phase (resin) with charged functional groups that reversibly bind ions from the sample solution. By carefully controlling the composition and pH of the mobile phase (eluent), strontium can be selectively retained and then eluted, effectively separating it from interfering ions like calcium. cefas.co.ukosti.gov
Extraction Chromatography: This method uses a solid support coated with a liquid extractant that has a high affinity for the target ion. For strontium separation, resins like the commercially available Sr-Spec resin, which contains a crown ether, are highly effective. iaea.orgiaea.org The crown ether's cavity size is optimized to selectively bind strontium ions, allowing other components of the sample matrix to pass through. ijsr.net This technique is widely used in radiochemical procedures to purify strontium isotopes. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of organic molecules like gluconate and its potential metabolites. Using a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase, gluconate can be separated from other organic acids. Detection is typically achieved using a refractive index detector (RID) or, for enhanced sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS).
Table 2: Comparison of Separation Techniques
| Technique | Principle | Target Analyte | Key Advantages |
|---|---|---|---|
| Ion-Exchange Chromatography | Separation based on charge affinity to a resin. | Strontium (Sr²⁺) | Effective for separating from other cations like calcium. cefas.co.ukosti.gov |
| Extraction Chromatography | Selective binding to a specific extractant (e.g., crown ether) on a solid support. | Strontium (Sr²⁺) | High selectivity and efficiency, widely used for trace analysis and radiochemical purification. iaea.orgiaea.org |
| HPLC | Partitioning between a stationary phase and a liquid mobile phase. | Gluconate & Metabolites | High resolution for separating complex mixtures of organic acids. |
Mass Spectrometry-Based Approaches for Quantitative Analysis of Strontium in Biological Matrices
Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the elemental analysis of strontium in biological samples like blood, urine, and bone tissue. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for trace and ultra-trace elemental analysis. nih.gov The sample, typically in liquid form after digestion, is introduced into a high-temperature argon plasma (ICP), which atomizes and ionizes the strontium. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers extremely low detection limits, often in the parts-per-billion (ng/L) to parts-per-trillion (pg/L) range, making it ideal for measuring endogenous and therapeutically administered strontium levels in serum and other tissues. nih.gov
Triple Quadrupole ICP-MS (ICP-MS/MS): This advanced ICP-MS configuration offers enhanced interference removal. thermofisher.com A common challenge in strontium analysis is the isobaric interference of ⁸⁷Rb on ⁸⁷Sr. acs.org In an ICP-MS/MS system, the first quadrupole can be set to allow only ions of a specific mass (e.g., m/z 87) to enter a collision/reaction cell. Inside the cell, a reaction gas can be introduced that reacts with the analyte (strontium) but not the interference (rubidium), or vice versa. The second quadrupole then analyzes the resulting product ions, providing a clean signal free from the original interference. thermofisher.com This approach ensures highly accurate strontium isotope ratio measurements even in complex matrices. nih.gov
Table 3: Performance Characteristics of ICP-MS for Strontium Analysis in Serum
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | nih.gov |
| Sample Matrix | Human Serum | nih.gov |
| Sample Preparation | Dilution with a Triton X-100-HNO₃ mixture. | nih.gov |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | nih.gov |
| Endogenous Levels Measured | 19 to 96 ng/mL | nih.govfrontiersin.org |
| Key Advantage | High sensitivity and simplified sample pretreatment compared to other methods. | nih.gov |
Microanalytical Approaches for Strontium Distribution and Incorporation in Tissues (e.g., X-ray Microanalysis)
To understand the physiological effects of this compound, it is crucial to determine its distribution at the tissue and cellular level. Microanalytical techniques provide spatial information on elemental composition.
X-ray Microanalysis (EDX/EDS): When coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM), Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can map the elemental composition of a sample. podhikaiscientific.comnih.gov An electron beam is focused on the sample, causing the ejection of characteristic X-rays from the atoms present. By scanning the beam across a tissue section (e.g., a cross-section of bone), an elemental map can be generated, showing the distribution of strontium relative to other elements like calcium and phosphorus. nih.gov This has been used to show strontium deposition on the surface of bone and at the interface between bone and implants. nih.gov
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This powerful bioimaging technique combines the spatial resolution of a laser with the high sensitivity of ICP-MS. mdpi.com A focused laser beam is rastered across the surface of a thin tissue section, ablating microscopic amounts of material at each point. The ablated aerosol is then transported to an ICP-MS for elemental analysis. This process generates a highly detailed, quantitative map of the strontium distribution within the tissue, allowing researchers to visualize its incorporation into specific micro-architectural features of bone. mdpi.com
Synchrotron X-ray Fluorescence (SXRF) Microscopy: SXRF is another highly sensitive technique for elemental mapping. It uses a highly focused and intense beam of X-rays from a synchrotron source to excite fluorescence from the elements within a sample. The high intensity allows for the detection of very low concentrations of strontium and the mapping of its distribution at sub-cellular resolution. rsc.org
Electrochemical Methods for Strontium Ion Activity and Complexation Studies
Electrochemical methods offer a direct way to measure the activity (or effective concentration) of free strontium ions in a solution and to study the thermodynamics of complex formation with ligands like gluconate.
Ion-Selective Electrodes (ISEs): A strontium ion-selective electrode is a sensor designed to generate an electrical potential that is proportional to the logarithm of the Sr²⁺ ion activity in a solution. iaea.orgavinuty.ac.in These electrodes typically employ a membrane containing a specific ionophore—a molecule that selectively binds Sr²⁺ ions, such as a crown ether. ijsr.net By measuring the potential of the ISE against a stable reference electrode, a calibration curve can be constructed to determine unknown Sr²⁺ concentrations. journalcra.com ISEs are valuable for studying the dissociation of this compound in solution and for investigating how much strontium remains as free ions versus how much is complexed with the gluconate. The selectivity of the electrode over interfering ions like Ca²⁺ and Mg²⁺ is a critical performance characteristic. worldwidejournals.com
Table 4: Characteristics of a Strontium Ion-Selective Electrode
Radiochemical Procedures for Strontium Isotope Determination in Research Samples
Radiochemical analysis is essential for tracking radioactive strontium isotopes (e.g., ⁹⁰Sr, ⁸⁹Sr, ⁸⁵Sr) in research, particularly in environmental monitoring and metabolic studies. researchgate.netacs.org
Radiochemical Separation: Before measurement, strontium isotopes must be meticulously separated from the sample matrix and other radionuclides. researchgate.net This involves several steps:
Sample Dissolution: The sample (e.g., soil, bone) is brought into an acidic solution. cefas.co.uk
Initial Precipitation: A common first step is the precipitation of strontium nitrate (B79036) from a concentrated nitric acid solution, which effectively separates it from large amounts of calcium. cefas.co.uk
Purification: Further purification is achieved through techniques like scavenging precipitations (e.g., using barium chromate (B82759) to remove barium and lead isotopes) and ion-exchange or extraction chromatography using strontium-selective resins. cefas.co.ukiaea.org
Yield Tracer: To account for losses during the complex separation process, a known amount of a gamma-emitting tracer like ⁸⁵Sr is often added at the beginning of the analysis. The recovery of this tracer, measured by gamma spectrometry, is used to determine the chemical yield of the entire procedure. cefas.co.uk
Detection and Measurement:
Liquid Scintillation Counting (LSC): This is a common method for measuring beta-emitting isotopes like ⁹⁰Sr and its daughter product, ⁹⁰Y. iaea.org After separation, the purified strontium is mixed with a scintillation cocktail, and the light pulses produced by beta decay are counted.
Cherenkov Counting: For high-energy beta emitters like ⁹⁰Y, Cherenkov counting can be used. This method detects the electromagnetic radiation (Cherenkov radiation) produced when a charged particle travels through a dielectric medium (like water) faster than the phase velocity of light in that medium. researchgate.net
Mass Spectrometry: While not a radiochemical detection method, MC-ICP-MS (Multi-Collector ICP-MS) is used to measure stable isotope ratios like ⁸⁷Sr/⁸⁶Sr, which are invaluable in provenance studies for tracking the geographic origin of biological materials. isobarscience.comuga.edutandfonline.com
Table 5: Key Steps in Radiochemical Analysis of Strontium
| Step | Purpose | Common Method(s) | Reference |
|---|---|---|---|
| Separation from Calcium | Initial bulk separation from the primary interfering element. | Fuming or concentrated nitric acid precipitation. | cefas.co.uk |
| Purification | Removal of other interfering radionuclides (e.g., Ba, Ra, Y). | Barium chromate scavenging; Extraction Chromatography (Sr-Spec resin). | cefas.co.ukiaea.org |
| Yield Determination | To correct for analytical losses. | Addition of ⁸⁵Sr tracer and subsequent gamma counting. | cefas.co.uk |
| Measurement | Quantification of the radioactive isotope. | Liquid Scintillation Counting (for ⁹⁰Sr/⁹⁰Y); Cherenkov Counting (for ⁹⁰Y). | iaea.orgresearchgate.net |
Theoretical and Computational Chemistry Studies on Strontium Gluconate
Molecular Modeling and Dynamics Simulations of Strontium-Gluconate Interactions and Complexation
Molecular dynamics (MD) simulations are instrumental in understanding the dynamic nature of strontium-gluconate interactions. These simulations model the movement of atoms and molecules over time, providing a detailed picture of complexation and the influence of the surrounding environment. While specific MD studies focusing exclusively on strontium gluconate are not extensively documented in publicly available literature, insights can be drawn from simulations of similar systems, such as strontium with other ligands and gluconate with other divalent cations.
MD simulations of aqueous strontium chloride solutions, for example, reveal that the strontium ion (Sr²⁺) has a labile hydration shell, indicating a highly mobile structure. nih.gov This flexibility is crucial for the complexation process with ligands like gluconate. The gluconate anion, a polyhydroxycarboxylate, possesses multiple potential binding sites through its carboxylate group and hydroxyl groups.
In the context of complexation, MD simulations can elucidate:
Coordination and Binding Sites: The specific atoms on the gluconate molecule that interact with the strontium ion.
Solvation Effects: How water molecules arrange around the strontium-gluconate complex and the energetic changes associated with the displacement of water molecules from the strontium ion's hydration shell upon complexation.
Conformational Changes: The structural changes in the gluconate molecule as it binds to the strontium ion.
Studies on the interaction of strontium with biological macromolecules, such as the simulations of fibronectin on strontium-doped hydroxyapatite (B223615), show that the presence of strontium can significantly modify electrostatic interactions and influence the flexibility of specific residues. nih.govncats.io This suggests that strontium's interaction with the gluconate ligand would similarly involve a complex interplay of electrostatic forces.
The following table summarizes key parameters often investigated in MD simulations of ion-ligand complexation, which would be relevant for a detailed study of this compound.
Table 1: Key Parameters in Molecular Dynamics Simulations of Strontium-Gluconate Complexation
| Parameter | Description | Significance |
|---|---|---|
| Coordination Number | The average number of gluconate oxygen atoms directly interacting with the strontium ion. | Determines the geometry of the complex. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a gluconate atom at a certain distance from the strontium ion. | Identifies the primary and secondary coordination shells. |
| Binding Free Energy | The energy change associated with the formation of the strontium-gluconate complex. | Indicates the stability of the complex. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the complex's structure from a reference structure over time. | Assesses the structural stability of the complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Identifies flexible regions within the gluconate ligand upon binding. |
Quantum Chemical Calculations for Electronic Structure and Bonding in Strontium-Organic Compounds
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and the nature of the chemical bonds in strontium-organic compounds like this compound. These calculations provide a static, ground-state picture of the molecule, complementing the dynamic information from MD simulations.
For this compound, DFT calculations can determine:
Optimized Geometry: The most stable three-dimensional arrangement of atoms in the complex, including bond lengths and angles.
Bonding Characteristics: The nature of the interaction between the strontium ion and the gluconate ligand, whether it is primarily ionic or has some covalent character. This is often analyzed through Mulliken charge and spin density calculations. nih.gov
Vibrational Frequencies: The theoretical infrared and Raman spectra, which can be compared with experimental data to validate the calculated structure.
A study on the complexation of lanthanide ions with gluconate using DF calculations provides a useful parallel. clearsynth.com The calculations focused on determining the coordination modes and numbers of the ligands for various deprotonation states. clearsynth.com Similar calculations for this compound would reveal how the strontium ion coordinates with the carboxylate and hydroxyl groups of the gluconate anion.
X-ray photoelectron spectroscopy (XPS) analysis of strontium molybdate (B1676688) has been used to determine the valence state of strontium, showing distinct peaks corresponding to Sr²⁺. nih.gov Quantum chemical calculations can complement such experimental data by providing a theoretical basis for the observed electronic states.
The following table presents typical data obtained from quantum chemical calculations for a metal-organic complex, which would be applicable to this compound.
Table 2: Representative Data from Quantum Chemical Calculations of a Strontium-Gluconate Complex
| Property | Description | Example Value (Hypothetical) |
|---|---|---|
| Sr-O Bond Length (Carboxylate) | The distance between the strontium ion and an oxygen atom of the carboxylate group. | ~2.5 Å |
| Sr-O Bond Length (Hydroxyl) | The distance between the strontium ion and an oxygen atom of a hydroxyl group. | ~2.6 Å |
| Mulliken Charge on Sr | The partial charge on the strontium atom, indicating the degree of ionicity. | +1.8 e |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability. |
| Binding Energy | The energy released upon the formation of the complex from its constituent ions in the gas phase. | Provides a measure of the intrinsic bond strength. |
Computational Approaches to Strontium Ion Incorporation into Hydroxyapatite and Other Biological Minerals
Computational studies are crucial for understanding how strontium ions incorporate into biological minerals like hydroxyapatite (HA), the primary mineral component of bone. These studies provide insights into the structural and energetic changes that occur at the atomic level.
Molecular dynamics and density functional theory are the primary computational tools used in this area. All-atom molecular dynamics simulations have been used to study the adsorption of proteins, such as fibronectin, on strontium-doped hydroxyapatite surfaces. nih.govncats.io These simulations have shown that the presence of strontium enhances the adhesion of fibronectin compared to pure hydroxyapatite, with a 10 mol% strontium doping level showing the most favorable interaction energy. ncats.io The electrostatic interactions are significantly modified by the incorporation of strontium into the apatite lattice. nih.govncats.io
DFT calculations have been used to investigate the local distortions in the hydroxyapatite lattice upon substitution of calcium ions (Ca²⁺) with strontium ions. clearsynth.com Due to the larger ionic radius of Sr²⁺ compared to Ca²⁺, its incorporation leads to an expansion of the unit cell parameters of hydroxyapatite. clearsynth.com These calculations indicate that strontium substitution induces strong local distortions, with the nearest neighbor Sr-O bond structures being comparable to those in pure strontium hydroxyapatite. clearsynth.com
The following table summarizes key findings from computational studies on strontium incorporation into hydroxyapatite.
Table 3: Findings from Computational Studies of Strontium in Hydroxyapatite
| Finding | Computational Method | Reference |
|---|---|---|
| Enhanced fibronectin adhesion on Sr-doped HA. | Molecular Dynamics | nih.govncats.io |
| Increased interaction energy with 10 mol% Sr-doping. | Molecular Dynamics | ncats.io |
| Linear increase in unit cell parameters with Sr content. | Density Functional Theory | clearsynth.com |
| Strong local lattice distortion upon Sr substitution. | Density Functional Theory | clearsynth.com |
Thermodynamic Modeling of Strontium-Ligand Complexation in Aqueous Systems
Thermodynamic modeling is used to predict the stability and speciation of strontium complexes in aqueous solutions under various conditions of temperature, pressure, and composition. This is essential for understanding the behavior of this compound in physiological environments.
These models often combine experimental data with theoretical calculations to determine thermodynamic properties such as equilibrium constants (log K), Gibbs free energies (ΔG), enthalpies (ΔH), and entropies (ΔS) of complexation reactions.
A study combining experimental measurements with molecular modeling at the DFT level investigated the hydrolysis and carbonate complexation of strontium. This approach allowed for the development of a thermodynamic model that could explain the macroscopic thermodynamic data and provide molecular-level insight. The study also reported the first equilibrium constants for the formation of Sr(CO₃)₂²⁻(aq).
In another study, the complexation of alkaline earth metal cations, including strontium, with a fluorescent calixarene (B151959) receptor was investigated in different solvents. The stability of the complexes was found to be significantly influenced by the solvent, with the strontium complex being most stable in methanol (B129727) and ethanol. The reactions were found to be enthalpically controlled in acetonitrile, while in methanol and ethanol, they were entropy-driven.
The following table provides an example of thermodynamic data for the complexation of a metal ion with a ligand in an aqueous system.
Table 4: Thermodynamic Parameters for Strontium-Ligand Complexation at 25 °C (Illustrative)
| Ligand | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
|---|---|---|---|---|
| Gluconate | (Value) | (Value) | (Value) | (Value) |
| Carbonate | (Value) | (Value) | (Value) | (Value) |
| Citrate (B86180) | (Value) | (Value) | (Value) | (Value) |
Note: Specific thermodynamic data for this compound complexation requires dedicated experimental studies.
Emerging Research Directions and Unaddressed Questions in Strontium Gluconate Science
Novel Delivery Systems and Targeted Approaches for Strontium Gluconate in Regenerative Medicine
The development of advanced delivery systems is crucial for maximizing the therapeutic potential of this compound in regenerative medicine by ensuring its localized and sustained release. Research is moving beyond simple formulations to sophisticated carriers that can be precisely targeted to tissues in need of repair, such as bone defects.
Current research explores a variety of materials for this purpose:
Hydrogels: These water-swollen polymer networks are being investigated as injectable carriers for strontium. For instance, alginate, a natural polysaccharide, can be crosslinked with strontium ions to form a hydrogel that not only delivers strontium but also provides a scaffold for cell adhesion and migration. nih.gov Gelatin-methacryloyl (GelMA) based hydrogels are also being explored, which can be light-cured to form a stable matrix for strontium release, particularly for applications like cartilage repair. rsc.org
Microspheres: Biodegradable polymers like poly(lactic acid) (PLA) can be used to encapsulate strontium salts, creating microspheres that allow for a long-term, controlled release of strontium ions. researchgate.net These can be embedded within other biomaterials, such as hydrogels, to create hybrid systems with enhanced regenerative properties. nih.gov
Bioactive Glass and Ceramics: Strontium can be incorporated into the structure of bioactive glasses and calcium phosphate (B84403) ceramics. nih.govfrontiersin.org These materials are osteoconductive and can be designed to release strontium ions as they gradually degrade, promoting bone formation directly at the implant site. nih.gov The combination of strontium with these materials can improve their biological activity and physicochemical properties. nih.gov
Coatings: Applying strontium-containing coatings to orthopedic implants is another strategy to enhance osseointegration. nih.gov These coatings can provide a localized release of strontium ions at the bone-implant interface, stimulating bone growth and improving the stability of the implant.
These novel systems aim to provide sustained local release of strontium, which may enhance bone formation at the site of implantation while avoiding potential systemic complications. nih.gov
Table 1: Investigated Delivery Systems for Strontium Compounds
| Delivery System | Base Material(s) | Key Features | Potential Application |
|---|---|---|---|
| Injectable Hydrogels | Alginate, Gelatin-methacryloyl (GelMA) | Biocompatible, provides a scaffold for cells, tunable properties. nih.govrsc.org | Minimally invasive treatment of bone and cartilage defects. nih.govrsc.org |
| Microspheres | Poly(lactic acid) (PLA) | Biodegradable, allows for long-term sustained release. researchgate.net | Localized drug delivery for chronic conditions like osteoporosis. researchgate.net |
| Hybrid Systems | Strontium-doped HAp microspheres in an alginate hydrogel | Combines scaffolding with sustained ion release for enhanced cell colonization and bone formation. nih.gov | Critical-sized bone defect repair. nih.gov |
| Bioactive Glass | Silicate, Borate, or Phosphate-based glasses | Osteoconductive, releases therapeutic ions, promotes hydroxyapatite (B223615) formation. frontiersin.orgmdpi.com | Bone grafts and fillers. mdpi.com |
Investigation of Synergistic Effects with Other Bioactive Molecules and Growth Factors
A significant frontier in this compound research is its combination with other therapeutic agents to achieve synergistic effects. The rationale is that combining strontium's bone-stimulating properties with other bioactive molecules could lead to more potent and multifaceted regenerative therapies.
Key areas of investigation include:
Combination with Other Ions: Research has shown that strontium ions can act synergistically with other ions, such as silicon (Si). nih.gov Studies on bioceramics releasing both Sr and Si ions revealed enhanced osteogenesis, angiogenesis (blood vessel formation), and a reduction in osteoclast activity compared to the effects of each ion alone. nih.gov The dominant effect of strontium was on angiogenesis and inhibiting bone resorption, while silicon primarily stimulated bone formation. nih.gov
Synergy with Fluoride (B91410): In dental applications, strontium has been shown to have a synergistic effect with fluoride ions. This combination can enhance the inhibition of bacterial activity within dental biofilms, potentially reducing the risk of secondary caries around restorations. nih.gov
Pairing with Growth Factors: While direct studies with this compound are emerging, the principle of combining ion-releasing biomaterials with growth factors is well-established. Future research will likely explore incorporating growth factors like Bone Morphogenetic Proteins (BMPs) or Vascular Endothelial Growth Factor (VEGF) into this compound delivery systems. The strontium could provide a favorable microenvironment for bone cells, while the growth factors would deliver potent signals to accelerate tissue regeneration.
Use with Bisphosphonates: The co-delivery of strontium with bisphosphonates like zoledronate from a single biomaterial platform is being explored. This approach aims to simultaneously stimulate bone formation (via strontium) and inhibit bone resorption (via the bisphosphonate). mdpi.com
These combination therapies hold the promise of creating multifunctional biomaterials that can address the complex biological processes involved in tissue healing more effectively than single-agent approaches. nih.govnih.gov
Advanced Modeling and Predictive Simulations for this compound Bioactivity
Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of biomaterials at the molecular level. For this compound, these advanced techniques can accelerate research and development by providing insights that are difficult to obtain through experimental methods alone.
Emerging research directions in this area include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of strontium ions and gluconate molecules with biological targets. For example, simulations are used to investigate how strontium substitutes for calcium in hydroxyapatite, the mineral component of bone, and how this incorporation affects the material's properties. frontiersin.org These models can predict changes in crystal structure and dissolution rates, offering a deeper understanding of strontium's effect on bone mineralization. frontiersin.orgresearchgate.net
Predicting Interactions with Receptors: Strontium is known to interact with the calcium-sensing receptor (CaSR). scielo.brnih.gov Computational docking and simulation can be used to model the binding of strontium to the CaSR, helping to elucidate the downstream signaling pathways that lead to its effects on osteoblasts and osteoclasts. This can help explain the dual action of strontium in promoting bone formation and inhibiting bone resorption. scielo.brnih.gov
Modeling Drug Release Kinetics: Simulations can be used to predict the release profile of this compound from various delivery systems, such as hydrogels or microspheres. researchgate.net By modeling factors like polymer degradation and diffusion, researchers can optimize the design of delivery vehicles to achieve a desired release rate and duration, reducing the need for extensive trial-and-error experimentation.
Quantum Mechanical Calculations: These first-principle methods can be applied to understand the electronic structure and bonding of strontium within bioceramic matrices, providing fundamental insights into the stability and reactivity of these materials. frontiersin.org
By integrating these advanced modeling techniques, researchers can build predictive models of this compound's bioactivity, from the molecular scale to the tissue level, facilitating the rational design of new and more effective therapeutic strategies.
Exploration of Non-Skeletal Biological Roles (Mechanistic Focus on broader physiological impacts)
While the effects of strontium on bone are well-documented, emerging research is uncovering its significant roles in other biological processes, suggesting broader physiological impacts for compounds like this compound.
Key non-skeletal roles being investigated include:
Angiogenesis: The formation of new blood vessels is critical for tissue repair and regeneration. Strontium has been shown to promote angiogenesis. nih.govnih.gov Mechanistically, it is believed to activate signaling pathways such as the HIF-1α/VEGF axis, leading to the increased expression of angiogenic growth factors. nih.gov This pro-angiogenic effect is crucial for ensuring an adequate blood supply to healing tissues, which is often a limiting factor in bone regeneration. nih.gov
Immuno-modulation: The immune system plays a vital role in the response to injury and the success of implanted biomaterials. Strontium ions have been found to possess immunomodulatory properties. nih.govnih.gov Specifically, strontium can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-regenerative M2 phenotype. nih.govnih.gov This creates a more favorable immune microenvironment for tissue healing. nih.gov
Anti-inflammatory Effects: Strontium has demonstrated anti-inflammatory capabilities by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This effect could be beneficial in managing inflammatory conditions associated with tissue damage or diseases like osteoarthritis. rsc.orgnih.gov
Cartilage Health: Beyond bone, strontium is being investigated for its positive effects on cartilage. rsc.org Studies suggest it can promote the chondrogenic differentiation of stem cells and may help reduce cartilage degeneration in osteoarthritis models, indicating a potential role in cartilage tissue engineering. rsc.org
Table 2: Mechanistic Focus of Strontium's Non-Skeletal Roles
| Biological Role | Key Mechanism(s) | Implication |
|---|---|---|
| Angiogenesis | Activation of HIF-1α/VEGF signaling pathway. nih.gov | Enhanced blood supply to healing tissues, improved wound and fracture repair. nih.gov |
| Immuno-modulation | Promotes macrophage polarization towards the anti-inflammatory M2 phenotype. nih.govnih.gov | Creation of a pro-regenerative microenvironment at the site of injury or implantation. nih.gov |
| Anti-inflammation | Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.gov | Mitigation of inflammatory responses in conditions like arthritis and tissue injury. nih.gov |
| Cartilage Regeneration | Promotes chondrogenic differentiation of stem cells; may reduce cartilage degeneration. rsc.org | Potential therapeutic for osteoarthritis and cartilage defects. rsc.org |
Methodological Advancements for High-Throughput Screening of this compound Effects
To accelerate the discovery of new applications and a deeper understanding of this compound, researchers are looking to adopt high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of a compound across a vast number of biological assays, significantly speeding up the research process compared to traditional, low-throughput methods. researchgate.net
Potential applications of HTS in this compound research include:
Screening Cell Responses: HTS can be used to simultaneously assess the effects of varying concentrations of this compound on proliferation, differentiation, and gene expression in numerous cell types (e.g., osteoblasts, chondrocytes, endothelial cells, immune cells). This would provide a comprehensive map of the compound's cellular activities.
Identifying Novel Molecular Targets: By using HTS with libraries of proteins or genetic reporters, researchers could identify previously unknown molecular targets and signaling pathways that are modulated by this compound. This could uncover new therapeutic indications for the compound.
Optimizing Synergistic Combinations: HTS is an ideal method for testing thousands of combinations of this compound with other bioactive molecules (e.g., other ions, small molecules, growth factors) to identify synergistic or antagonistic interactions. This would accelerate the development of effective combination therapies. nih.govnih.gov
Biomaterial Discovery: HTS can be applied to the development of biomaterials by creating arrays of different material compositions (e.g., varying ratios of strontium in a polymer or ceramic) and rapidly screening them for desired properties, such as cell attachment, proliferation, and differentiation.
While HTS has been a staple in the pharmaceutical industry for discovering new drugs, its application to a specific compound like this compound represents a methodological advancement that could rapidly expand its known biological activity profile and lead to novel applications in regenerative medicine. researchgate.net
Understanding the Long-Term Biological Fate of Gluconate Moiety in this compound Formulations
While much of the research focus has been on the strontium ion, a critical and often unaddressed question is the long-term biological fate of the gluconate moiety when delivered as part of the this compound compound. Gluconate is a sugar acid, and understanding its metabolism and disposition is essential for a complete picture of the compound's behavior in the body, especially in the context of long-term, localized delivery from an implant.
Key research questions that need to be addressed include:
Metabolic Pathway: Is the gluconate released from the strontium salt metabolized locally by cells at the implantation site, or does it enter systemic circulation? If metabolized, what are the specific enzymatic pathways involved, and what are the ultimate metabolic byproducts?
Local pH and Cellular Effects: Does the local accumulation and metabolism of gluconate have any independent biological effects? For example, could it alter the local pH microenvironment, and would such a change influence cell behavior or the stability of the biomaterial carrier?
Influence on Strontium Bioavailability: Does the presence and metabolism of the gluconate counter-ion influence the bioavailability or transport of the strontium ion into target cells?
Long-Term Accumulation: In sustained-release formulations designed for regenerative medicine, could the gluconate moiety accumulate in the local tissue? If so, what are the long-term consequences of this accumulation for tissue health and function?
While pharmacokinetic studies have followed the strontium ion after intravenous administration of this compound, they have not typically focused on the fate of the gluconate itself. nih.gov Addressing these questions is a crucial step in the comprehensive preclinical evaluation of this compound-based biomaterials and therapies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying strontium gluconate in biological matrices, and how can experimental reproducibility be ensured?
- Methodological Answer : Use spectrophotometric assays (e.g., Trinder glucose activity test) with calibration curves to quantify glucose-derived components of this compound. Ensure proper validation via triplicate measurements and adherence to clinical chemistry guidelines for blood glucose analysis, including consistent sample preparation and reporting formats . For strontium-specific quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be employed, with quality controls aligned with ISO/IEC 17025 standards.
Q. What is the mechanistic role of this compound in bone metabolism, and how are preclinical studies designed to evaluate its osteogenic effects?
- Methodological Answer : Design rodent or in vitro osteoblast/osteoclast co-culture models to assess this compound’s dual action: promoting osteoblast differentiation (via Wnt/β-catenin signaling) and inhibiting osteoclast activity. Use micro-CT for bone density measurements and histomorphometry to quantify trabecular bone volume. Compare results with other strontium salts (e.g., carbonate, ranelate) to isolate gluconate-specific effects .
Q. How does this compound interact with calcium homeostasis in vivo, and what experimental models are suitable for studying this interplay?
- Methodological Answer : Employ isotope-tracing studies (e.g., Sr-85 or Ca-45) in animal models maintained on controlled diets. Monitor urinary excretion patterns using liquid scintillation counting and compare cohorts treated with calcium gluconate or ammonium chloride to assess competitive absorption dynamics. Statistical analysis should include unpaired t-tests to validate significance, as demonstrated in polymyxin-coadministration studies .
Advanced Research Questions
Q. How can this compound be optimized as a chelating agent for radioactive strontium isotopes (e.g., Sr-90), and what in vivo models validate its efficacy?
- Methodological Answer : Conduct comparative studies using rodent models exposed to Sr-90, administering this compound intravenously post-exposure. Measure skeletal retention via gamma spectroscopy and compare with alternative chelators (e.g., barium sulfate). Include pharmacokinetic modeling to determine dose-response relationships and bioavailability thresholds .
Q. What multi-isotope approaches (e.g., Sr, O, C) enhance the reliability of this compound tracing in environmental or archaeological provenance studies?
- Methodological Answer : Combine strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) with δ¹⁸O and δ¹³C analyses in samples treated with this compound. Use likelihood-based statistical frameworks and machine learning algorithms to map isotopic signatures against regional databases, minimizing false positives in origin attribution .
Q. How do different strontium salts (gluconate vs. citrate vs. ranelate) compare in bioavailability and cardiovascular risk profiles, and what methodologies mitigate bias in clinical trials?
- Methodological Answer : Perform randomized controlled trials (RCTs) with stratified cohorts receiving equivalent elemental strontium doses. Assess bioavailability via area-under-the-curve (AUC) pharmacokinetic analyses and monitor adverse events (e.g., cardiac biomarkers like troponin). Use PICOT frameworks to standardize research questions and mitigate confounding variables .
Q. What are the implications of this compound’s gluconate moiety on coral reef ecosystems, and how can its environmental impact be modeled?
- Methodological Answer : Conduct mesocosm experiments to simulate this compound accumulation in marine systems. Use ICP-MS to measure Sr²⁺ concentrations in water and aragonite skeletons of reef-building organisms. Pair with metabolomic profiling to evaluate gluconate’s role as a carbon source for microbial communities, ensuring no nitrogen/phosphorus contamination .
Data Presentation and Analysis Guidelines
- Calibration Curves : Include R² values, error bars, and limit-of-detection (LOD) calculations in spectrophotometric/ICP-MS datasets .
- Statistical Tests : Apply ANOVA for multi-group comparisons (e.g., different strontium salts) and Bonferroni correction for multiple hypotheses .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for clinical trials) and adhere to CONSORT guidelines for RCTs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
